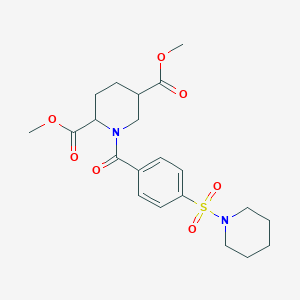![molecular formula C20H18ClN3O2 B7430740 N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide, also known as CMX-2043, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-fibrotic effects, making it a promising drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-fibrotic effects. N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to reduce oxidative stress and inflammation in various animal models of disease, including myocardial infarction, diabetes, and liver fibrosis. Additionally, N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to reduce fibrosis in animal models of cardiac and renal disease.
Advantages and Limitations for Lab Experiments
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications in various disease conditions, making it a well-characterized compound. However, one limitation of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide. One potential application of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide is in the treatment of cardiovascular diseases, where it has been shown to exhibit cardioprotective effects. Additionally, N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been shown to have potential applications in the treatment of diabetes and cancer. Further studies are needed to fully elucidate the mechanism of action of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide and to determine its potential therapeutic applications in various disease conditions.
Synthesis Methods
The synthesis of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide involves a multi-step process that starts with the reaction of 4-acetyl-3-methylphenol with 4-chloropyrazole in the presence of a base to form the corresponding pyrazolylphenol intermediate. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base to give the final product, N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide.
Scientific Research Applications
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, diabetes, and cancer. Several preclinical studies have demonstrated the efficacy of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide in reducing inflammation, oxidative stress, and fibrosis, which are key pathological processes involved in the development of these diseases.
properties
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-9-18(7-8-19(13)14(2)25)23-20(26)16-5-3-15(4-6-16)11-24-12-17(21)10-22-24/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBOXKULNNSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)
![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![N-[5-(3-fluorophenoxy)isoquinolin-8-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7430717.png)
![2-[[4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B7430725.png)

![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide](/img/structure/B7430781.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)